molecular formula C13H12N4OS B2604296 N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1258719-74-2

N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide

Cat. No. B2604296
CAS RN: 1258719-74-2
M. Wt: 272.33
InChI Key: UXRGWPYKDPCHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene . The compound also contains a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to the predominant aromatic ring system . The compound is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides, such as the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing multiple functional groups and ring structures. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Future Directions

The future directions in the research of “N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide” and similar compounds could involve the development of new methods for their synthesis, which allow obtaining the target products in one synthetic stage with high yields . Furthermore, given the diverse biological activities reported for many derivatives of cyanoacetamide, there is potential for these compounds to be developed into novel therapeutic agents .

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-17(6-4-14)12(18)7-11-9-19-13(16-11)10-3-2-5-15-8-10/h2-3,5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRGWPYKDPCHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CC1=CSC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.